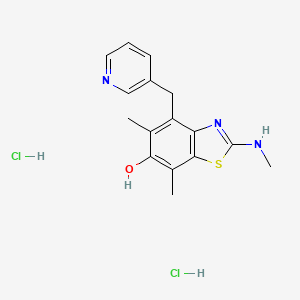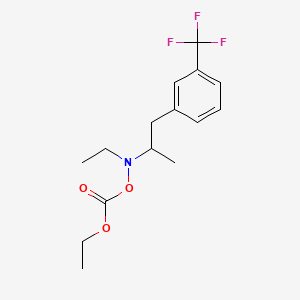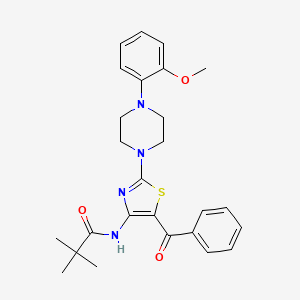
66G2Urf5HG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 66G2Urf5HG involves the reaction of 5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazole with 2,2-dimethylpropanoyl chloride under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
66G2Urf5HG: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
66G2Urf5HG: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 66G2Urf5HG involves its interaction with specific molecular targets, such as cytochrome P450 enzymes . The compound acts as a substrate for these enzymes, leading to its metabolism and subsequent biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
類似化合物との比較
66G2Urf5HG: can be compared with other similar compounds, such as:
- N-(5-benzoyl-2-(4-(2-hydroxyphenyl)-1-piperazinyl)-4-thiazolyl)-2,2-dimethylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-2-methylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-3-hydroxy-2,2-dimethylpropanamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific substitution pattern and its interaction with cytochrome P450 enzymes.
特性
CAS番号 |
1137536-21-0 |
|---|---|
分子式 |
C26H30N4O3S |
分子量 |
478.6 g/mol |
IUPAC名 |
N-[5-benzoyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C26H30N4O3S/c1-26(2,3)24(32)27-23-22(21(31)18-10-6-5-7-11-18)34-25(28-23)30-16-14-29(15-17-30)19-12-8-9-13-20(19)33-4/h5-13H,14-17H2,1-4H3,(H,27,32) |
InChIキー |
AMMLHWSENDUVHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(SC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



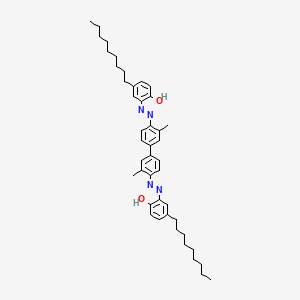


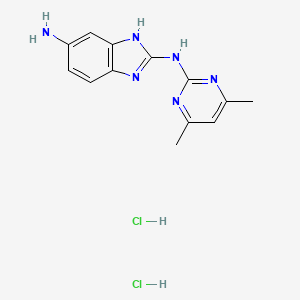

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
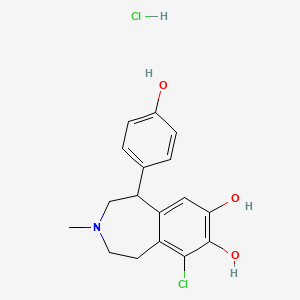
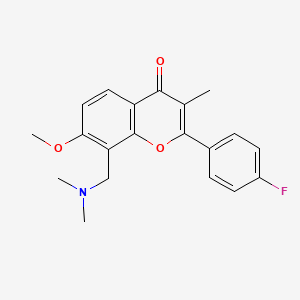
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)


